molecular formula C18H12N2OS B10921386 (2E)-2-cyano-N-(naphthalen-1-yl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-2-cyano-N-(naphthalen-1-yl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10921386
M. Wt: 304.4 g/mol
InChI Key: UYHMCHWNAQYCFI-SDNWHVSQSA-N
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Description

(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-THIENYL)-2-PROPENAMIDE is an organic compound that features a cyano group, a naphthyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-THIENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-naphthylamine, 2-thiophenecarboxaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 1-naphthylamine and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst such as piperidine or ammonium acetate. This step results in the formation of the desired (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-THIENYL)-2-PROPENAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-THIENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-THIENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: It is used in the synthesis of organic semiconductors and electrochromic materials due to its conjugated structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-THIENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a furan ring instead of a thienyl ring.

    (E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-PYRIDYL)-2-PROPENAMIDE: Similar structure but with a pyridyl ring instead of a thienyl ring.

Uniqueness

(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-(2-THIENYL)-2-PROPENAMIDE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

(E)-2-cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C18H12N2OS/c19-12-14(11-15-7-4-10-22-15)18(21)20-17-9-3-6-13-5-1-2-8-16(13)17/h1-11H,(H,20,21)/b14-11+

InChI Key

UYHMCHWNAQYCFI-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CC=CS3)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=CS3)C#N

Origin of Product

United States

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